(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide
Brand Name: Vulcanchem
CAS No.: 488128-96-7
VCID: VC6908232
InChI: InChI=1S/C19H14ClN3O2S/c20-15-9-5-4-6-12(15)10-16-18(25)23(13-7-2-1-3-8-13)19(26-16)14(11-21)17(22)24/h1-9,16H,10H2,(H2,22,24)/b19-14-
SMILES: C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3Cl
Molecular Formula: C19H14ClN3O2S
Molecular Weight: 383.85

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide

CAS No.: 488128-96-7

Cat. No.: VC6908232

Molecular Formula: C19H14ClN3O2S

Molecular Weight: 383.85

* For research use only. Not for human or veterinary use.

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide - 488128-96-7

Specification

CAS No. 488128-96-7
Molecular Formula C19H14ClN3O2S
Molecular Weight 383.85
IUPAC Name (2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Standard InChI InChI=1S/C19H14ClN3O2S/c20-15-9-5-4-6-12(15)10-16-18(25)23(13-7-2-1-3-8-13)19(26-16)14(11-21)17(22)24/h1-9,16H,10H2,(H2,22,24)/b19-14-
Standard InChI Key CBWAWHDPSRGHJP-RGEXLXHISA-N
SMILES C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a thiazolidin-4-one core substituted at the 2-position with a cyanoacetamide group and at the 5-position with a 2-chlorobenzyl moiety. The 3-position is occupied by a phenyl group, while the 4-oxo group completes the heterocyclic framework. The (Z)-configuration at the exocyclic double bond (C2–C3) is critical for its bioactivity, as stereoelectronic effects influence receptor binding .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name(Z)-2-(5-(2-Chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide
Molecular FormulaC₁₉H₁₄ClN₃O₂S
Molecular Weight383.85 g/mol
CAS Registry NumberNot publicly disclosed

Synthetic Methodology

Reaction Pathway

The synthesis of 5b involves a [3+2] cyclocondensation strategy starting from 2-cyano-3-mercapto-3-phenylaminoacrylamide (1a) and ethyl 2-bromo-3-(2-chlorophenyl)propionate (4b) . The reaction proceeds under reflux in ethanol with pyridine as a catalyst, yielding the target compound after 3 hours.

Table 2: Synthesis Protocol

ParameterConditions
Starting Materials1a (2.5 mmol), 4b (2.5 mmol)
SolventEthanol (10 mL)
CatalystPyridine (0.2 mL)
TemperatureReflux (78°C)
Reaction Time3 hours
WorkupFiltration, washing with EtOH, crystallization from EtOH-DMF
Yield79%

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by the thiol group of 1a on the α-carbon of the bromoester 4b, followed by cyclization to form the thiazolidinone ring. The (Z)-stereochemistry is favored due to steric hindrance between the phenyl and 2-chlorobenzyl groups during ring closure .

Structural Characterization

Spectroscopic Data

The structure of 5b was confirmed using ¹H NMR, mass spectrometry (ESI-MS), and elemental analysis .

Table 3: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

δ (ppm)MultiplicityIntegrationAssignment
7.56–7.47m4HAromatic protons (C₆H₅)
7.46–7.32m6HAromatic protons (C₆H₄Cl, NH)
6.98bs1HAcetamide NH
4.57dd (J=10.0, 5.0 Hz)1HCH (thiazolidinone)
3.57dd (J=14.2, 5.0 Hz)1HCH₂ (benzyl)
3.28dd (J=14.3, 10.0 Hz)1HCH₂ (benzyl)

ESI-MS: m/z 384 [M+H]⁺, consistent with the molecular formula C₁₉H₁₄ClN₃O₂S .

Elemental Analysis

Calculated: C, 59.45%; H, 3.68%; N, 10.95%
Found: C, 59.59%; H, 3.74%; N, 11.08% .

Antimicrobial Activity

In Vitro Efficacy

5b was tested against five bacterial strains (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus) and two fungal strains (Candida albicans, Cryptococcus neoformans) using broth microdilution assays .

Table 4: Minimum Inhibitory Concentrations (MIC, μg/mL)

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32
Pseudomonas aeruginosa64

Structure-Activity Relationships

The 2-chlorobenzyl group enhances lipophilicity, facilitating membrane penetration in Gram-positive bacteria like S. aureus. Conversely, reduced activity against P. aeruginosa may reflect efflux pump-mediated resistance .

Comparative Analysis with Analogues

Substituent Effects

Replacing the 2-chlorobenzyl group with 4-fluorobenzyl (5a) or 4-methoxybenzyl (5d) decreases potency against S. aureus (MIC = 16 μg/mL for 5a), highlighting the importance of halogen placement .

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